6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14Br2FN3O4 and its molecular weight is 563.177. The purity is usually 95%.
BenchChem offers high-quality 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of novel chromone derivatives has been explored for their antimicrobial properties. In particular, the use of environmentally friendly ionic liquids for the synthesis of chromene-carboxamide derivatives has shown significant antibacterial and antifungal activities. These compounds, through enzyme assay studies and molecular docking, have demonstrated good oral drug-like properties, suggesting their potential development as oral drug candidates. Notably, the antimicrobial selectivity and safety of these compounds were confirmed through non-cytotoxicity against the human cancer cell line HeLa and in vivo acute oral toxicity studies, indicating their non-toxic nature (Tiwari et al., 2018).
Coumarin Derivatives and Biological Evaluation
Research into coumarin derivatives containing thiazolidin-4-one ring structures has highlighted their potential biological properties. Through the synthesis of a series of these compounds, their antibacterial activities were assessed, offering insights into their potential therapeutic applications. These studies underscore the importance of structural modifications in enhancing biological activities and the potential of such compounds in medical research (Ramaganesh et al., 2010).
Chemical Reactions and Applications
The study of reactions between chromone-3-carboxamides and cyanothioacetamide has yielded novel compounds with varied yields. This research sheds light on the chemical versatility of chromone derivatives and their potential applications in synthesizing novel compounds with specific properties, highlighting the broader applicability of chromone derivatives in chemical synthesis (Kornev et al., 2019).
Anticholinesterase Activity
The exploration of coumarin-3-carboxamides bearing the tryptamine moiety for their anticholinesterase activity demonstrates the therapeutic potential of these compounds. Notably, the structure-activity relationship (SAR) studies indicated that specific structural features can significantly improve anti-AChE activity, showcasing the compound's promise in treating diseases associated with cholinesterase activity (Ghanei-Nasab et al., 2016).
Photoreactive Polyamides
The synthesis of aromatic polyamides with photosensitive coumarin pendant groups highlights the innovative application of chromene derivatives in material science. These polyamides exhibit good thermal properties and solubility in various solvents, alongside photosensitivity that enables crosslinking under UV light. Such materials are promising for advanced applications requiring light-responsive properties (Nechifor, 2009).
Eigenschaften
IUPAC Name |
6,8-dibromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2FN3O4/c23-14-9-13-10-16(22(30)32-20(13)17(24)11-14)21(29)26-7-8-31-19-6-5-18(27-28-19)12-1-3-15(25)4-2-12/h1-6,9-11H,7-8H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGUUHIHQPLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.